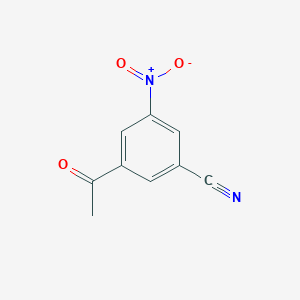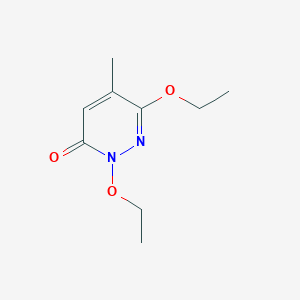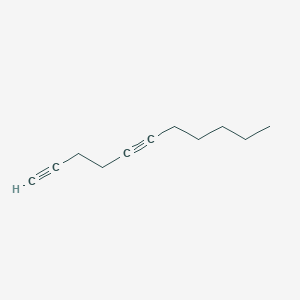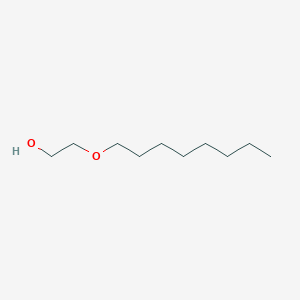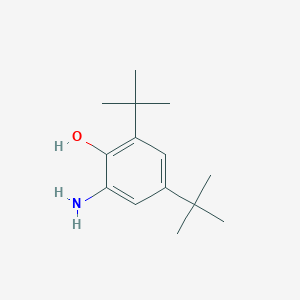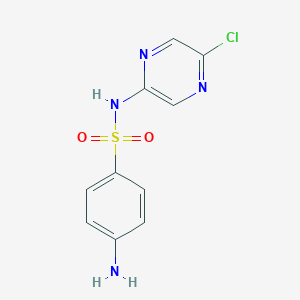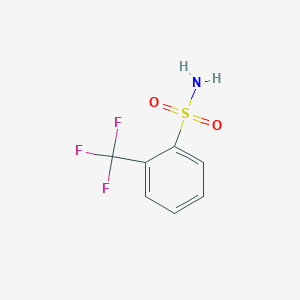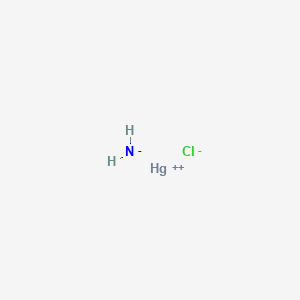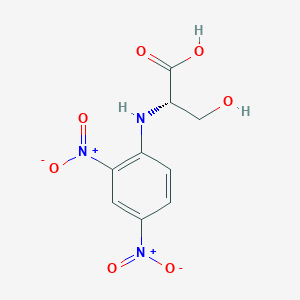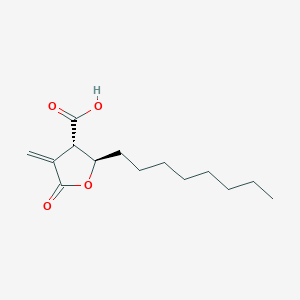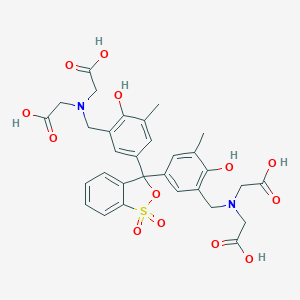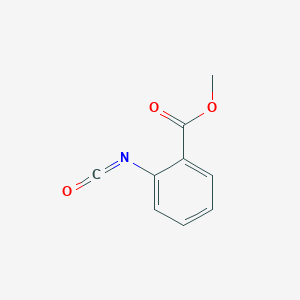
4'-(Trifluoromethoxy)acetanilide
Descripción general
Descripción
4’-(Trifluoromethoxy)acetanilide is an organic compound that contains a trifluoromethoxy group (-OCF3) and an acetanilide group (C6H5NHCOCH3). The trifluoromethoxy group is a powerful electron-withdrawing group, which can significantly affect the reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of 4’-(Trifluoromethoxy)acetanilide can be deduced from its name. It likely has a benzene ring (from the ‘anilide’ part of acetanilide) with a trifluoromethoxy group and an acetamide group attached to it .Aplicaciones Científicas De Investigación
Metabolism and Identification of Metabolites
Research by Tugnait et al. (2002) utilized 19F, 1H NMR, and HPLC-NMR spectroscopic approaches to identify urinary-excreted metabolites of 4-trifluoromethoxyaniline and its [13C]-labelled acetanilide in rats. The major metabolite identified was a sulphated ring-hydroxylated metabolite, which indicates the metabolic stability of the trifluoromethoxy-substituent, with no O-detrifluoromethylation observed (Tugnait et al., 2002).
Impact of Microsomal Hydroxylases
Daly et al. (1969) examined the effect of microsomal hydroxylases on deuterium migration in acetanilide-4-2H, noting variations based on the species, strain, and sex of the animal source. This study sheds light on the enzyme-substrate interactions and the intricacies of hydroxylation processes in different biological systems (Daly et al., 1969).
Use in Quantitative NMR Spectroscopy
A study by Rundlöf et al. (2014) established acetanilide as a primary standard in quantitative NMR (qNMR) spectroscopy. The study highlights the role of acetanilide in ensuring accurate and precise qNMR results, underlining its importance in pharmaceutical analysis (Rundlöf et al., 2014).
Role in Polymer Chemistry
Research on the synthesis and polymerization of 4-[6-(methacryloyloxy)hexyloxy]acetanilide, an acrylic derivative of paracetamol, was conducted by Levenfeld et al. (1990). This work contributes to the development of macromolecular systems with potential pharmacological activity, showcasing the versatility of acetanilide derivatives in polymer chemistry (Levenfeld et al., 1990).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6(14)13-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRLAETWHFRNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169643 | |
| Record name | p-Acetanisidide, alpha,alpha,alpha-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Trifluoromethoxy)acetanilide | |
CAS RN |
1737-06-0 | |
| Record name | p-Acetanisidide, alpha,alpha,alpha-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Acetanisidide, alpha,alpha,alpha-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(Trifluoromethoxy)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



